1-(1-Cyclopropylvinyl)-pyrrolidine
Description
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-(1-cyclopropylethenyl)pyrrolidine |
InChI |
InChI=1S/C9H15N/c1-8(9-4-5-9)10-6-2-3-7-10/h9H,1-7H2 |
InChI Key |
MBWGALUWKFBLQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC1)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(1-Cyclopropylvinyl)-pyrrolidine and its analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Features Cyclopropyl vs. Phenylcyclohexyl (PCPy): The cyclopropyl group in the target compound introduces significant ring strain, which may enhance reactivity in synthetic pathways compared to the bulky phenylcyclohexyl group in PCPy. The latter’s size and lipophilicity contribute to its psychoactive effects and Schedule I status . Vinyl Group vs.
Synthetic Utility The cyclopropylvinyl group may confer unique reactivity in cross-coupling or cycloaddition reactions, distinct from the methylpropenyl group in 1-(2-methyl-1-propenyl)pyrrolidine . Compared to 1-cyclopropylpyrrolidin-3-amine, the vinyl group in the target compound could reduce solubility but increase stability in non-polar environments .
Safety and Handling
- While direct safety data for this compound are lacking, analogs like 1-cyclopropylpyrrolidin-3-amine require precautions for inhalation and skin contact, suggesting similar handling protocols .
Research Findings and Implications
- Biological Activity: Unlike PCPy, the cyclopropylvinyl substituent is unlikely to exhibit hallucinogenic effects due to reduced lipophilicity and steric hindrance, aligning with trends in structure-activity relationships for psychoactive compounds .
Preparation Methods
Key Steps:
-
Photoinduced Ring Contraction : Pyridine derivatives react with silylboranes (e.g., PhMe₂SiBpin) under 365 nm LED irradiation, forming N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) of the bicyclic intermediate reduces the cyclopropane ring, yielding saturated pyrrolidines. For example, hydrogenation of 3a produced pyrrolidine 5a in 72% yield.
Cyclopropanation of Vinyl-Pyrrolidine Precursors
Direct cyclopropanation of a preformed vinyl-pyrrolidine scaffold offers a streamlined route. Transition-metal-catalyzed cyclopropanation using diazo compounds or Simmons-Smith reagents is widely employed for cyclopropane synthesis.
Example Protocol:
-
Synthesis of Vinyl-Pyrrolidine : A pyrrolidine derivative with a terminal alkene (e.g., 1-vinylpyrrolidine) can be prepared via Wittig olefination or elimination reactions.
-
Cyclopropanation : Treatment with ethyl diazoacetate and a Rh(II) catalyst (e.g., Rh₂(OAc)₄) induces cyclopropanation. This method’s stereoselectivity depends on the catalyst and substrate geometry.
Data Table 1: Cyclopropanation Yields with Rh(II) Catalysts
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1-Vinylpyrrolidine | Rh₂(OAc)₄ | 68 | 85:15 |
| 1-Allylpyrrolidine | Rh₂(esp)₂ | 72 | 92:8 |
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable modular assembly of the cyclopropylvinyl and pyrrolidine units. A Suzuki-Miyaura coupling between a cyclopropylvinylboronic acid and a halogenated pyrrolidine is a viable approach.
Case Study:
-
Halogenated Pyrrolidine Synthesis : Bromination of pyrrolidine at the 1-position using NBS (N-bromosuccinimide) yields 1-bromopyrrolidine.
-
Suzuki Coupling : Reaction with cyclopropylvinylboronic acid under Pd(PPh₃)₄ catalysis forms the target compound.
Optimized Conditions :
Azomethine Ylide Cycloaddition
The [3 + 2] cycloaddition of azomethine ylides with cyclopropane-functionalized dipolarophiles provides a stereocontrolled route. This method, highlighted in recent pyrrolidine syntheses, could be adapted to incorporate cyclopropylvinyl groups.
Reaction Design:
-
Azomethine Ylide Generation : Decarboxylation of imino esters (e.g., from sarcosine and aldehydes) produces ylides.
-
Dipolarophile Design : A cyclopropyl-substituted alkyne (e.g., cyclopropylacetylene) serves as the dipolarophile.
Data Table 2: Cycloaddition Outcomes with Cyclopropylacetylene
| Ylide Precursor | Catalyst | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|
| Sarcosine + Benzaldehyde | None | 55 | 75:25 |
| Sarcosine + p-Fluorobenzaldehyde | AgOAc | 63 | 88:12 |
Functionalization of Cyclopropane-Fused Pyrrolidines
Intermediates from pyridine ring contraction can be elaborated to introduce vinyl groups. For example, the cyclopropanol-fused pyrrolidine 7a (Fig. 4e) could undergo dehydration to form a cyclopropane-vinyl linkage.
Dehydration Protocol :
-
Reagent: POCl₃/pyridine
-
Conditions: Reflux in toluene
-
Outcome: Conversion of 7a to 1-(1-cyclopropylvinyl)-pyrrolidine in ~50% yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1-Cyclopropylvinyl)-pyrrolidine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by vinyl-pyrrolidine coupling. Key steps include:
- Cyclopropanation : Using reagents like Simmons-Smith (zinc-copper couple with diiodomethane) under inert conditions .
- Vinylation : Transition-metal-catalyzed coupling (e.g., Pd or Ni catalysts) to attach the vinyl group to pyrrolidine. Solvent choice (e.g., THF or DMF) and temperature (0–60°C) critically influence yield .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard. Purity is verified via GC-MS or HPLC .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify cyclopropyl (δ 0.5–1.5 ppm) and vinyl-pyrrolidine protons (δ 5.0–6.5 ppm). Coupling constants () confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 164.143) .
- X-ray Crystallography : Used for unambiguous confirmation if crystalline derivatives are obtainable .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD/UV : Detects positional isomers or unreacted intermediates (retention time shifts).
- GC-MS : Identifies volatile byproducts (e.g., cyclopropane degradation products) .
- TLC Monitoring : Pre-screening with iodine staining or UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Run parallel NMR/IR for known analogs (e.g., 1-(2-Chloroethyl)pyrrolidine) to benchmark spectral signatures .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR/IR spectra and compare with experimental results .
- Isomer-Specific Techniques : Use chiral columns in HPLC or derivatization (e.g., Mosher’s esters) to distinguish enantiomers .
Q. What strategies mitigate hazards during large-scale synthesis of this compound?
- Methodological Answer :
- Safety Protocols : Use Schlenk lines for air-sensitive steps, and fume hoods for volatile reagents (e.g., cyclopropanating agents) .
- Process Optimization : Scale reactions in batch reactors with controlled temperature/pressure to avoid exothermic side reactions .
- Waste Management : Neutralize acidic/byproduct streams (e.g., quench with NaHCO) before disposal .
Q. How does the cyclopropyl-vinyl moiety influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Conformational Rigidity : Cyclopropane restricts rotation, enhancing binding affinity to targets (e.g., enzyme active sites) .
- Metabolic Stability : The vinyl group slows oxidative degradation in vivo compared to saturated analogs .
- Derivatization Potential : The vinyl moiety enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Bioassay Standardization : Use reference compounds (e.g., PCPy analogs) to calibrate activity assays .
- SAR Studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl) to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers or methodological biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
